3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene core substituted with a chloro group and a carboxamide group, as well as a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, such as 2-aminobenzenethiol and a suitable halogenating agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases and conditions.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Chloro-N-(1-methyl-4-thiocyanato-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzamide: This compound shares a similar pyrazolyl moiety but differs in the presence of a thiocyanato and trifluoromethyl group.
3-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: This compound lacks the benzo[b]thiophene core, making it structurally simpler.
Uniqueness: 3-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
3-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9(2)20-13(8-10(3)19-20)18-16(21)15-14(17)11-6-4-5-7-12(11)22-15/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAUHCHEQVRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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